N-allyl-4-phenylbutanamide
Description
N-allyl-4-phenylbutanamide is a tertiary amide characterized by a phenyl group at the fourth position of a butanamide backbone and an allyl substituent on the nitrogen atom. Its molecular formula is C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol. The compound’s structure combines aromatic (phenyl) and aliphatic (allyl) moieties, which influence its physicochemical properties, such as lipophilicity (logP ≈ 2.8) and solubility in polar organic solvents like ethanol or DMSO .
Properties
IUPAC Name |
4-phenyl-N-prop-2-enylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-11-14-13(15)10-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPPZNVNOVGIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues from Multicomponent Reactions
2-(Allyl(6-methyl-2-phenylpyrimidin-4-yl)amino)-N-(4-chlorobenzyl)butanamide (III-7)
- Molecular Formula : C₂₆H₂₈ClN₅O
- Molecular Weight : 478.00 g/mol
- Key Features : Incorporates a pyrimidine ring and a 4-chlorobenzyl group.
- Synthesis : Synthesized via an isocyanide-based multicomponent reaction (37% yield), yielding a white solid with confirmed structure via IR (C=O stretch at 1650 cm⁻¹) and ¹H NMR (allyl protons at δ 5.8–5.2 ppm) .
- Bioactivity : The chlorobenzyl group may enhance binding to hydrophobic enzyme pockets, while the pyrimidine ring could participate in π-π stacking or hydrogen bonding.
2-(Allyl(6-methyl-2-phenylpyrimidin-4-yl)amino)-N-(4-methylbenzyl)acetamide (III-8)
- Molecular Formula : C₂₅H₂₉N₅O
- Molecular Weight : 437.53 g/mol
- Key Features : Substitutes the 4-chlorobenzyl group in III-7 with a 4-methylbenzyl group.
Substrate Analogues with Aromatic-Amide Motifs
A study of substrate analogues for enzymatic assays (e.g., 4-aminobenzamide, 4-nitrobenzylamine) highlights the role of substituents in modulating interactions (Table 1) :
Table 1: Comparison of Key Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Solubility (mg/mL) | Bioactivity Notes |
|---|---|---|---|---|---|
| N-allyl-4-phenylbutanamide | C₁₃H₁₇NO | 203.28 | Phenyl, Allyl | ~10 (DMSO) | Moderate lipophilicity |
| 4-Aminobenzamide | C₇H₈N₂O | 136.15 | Amino, Benzamide | >50 (Water) | Inhibits PARP enzymes |
| 4-Nitrobenzylamine | C₇H₈N₂O₂ | 168.15 | Nitro, Benzylamine | ~5 (Ethanol) | Substrate for nitroreductases |
| III-7 (Chlorobenzyl derivative) | C₂₆H₂₈ClN₅O | 478.00 | Chlorobenzyl, Pyrimidine | <1 (Water) | Enhanced target affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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